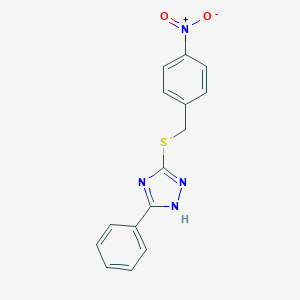

![molecular formula C15H19F3N2O2 B256654 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide, also known as NTB, is a chemical compound that has been widely used in scientific research for its unique properties. NTB is a selective antagonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes.

Mécanisme D'action

The mechanism of action of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide involves the competitive inhibition of the binding of acetylcholine or other agonists to the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a pentameric protein complex that consists of five subunits, each of which has a transmembrane domain and an extracellular domain. The extracellular domain contains the ligand-binding site, which is specific for acetylcholine or other ligands that activate the receptor. When acetylcholine or other agonists bind to the receptor, the transmembrane domain undergoes conformational changes that open the ion channel and allow the influx of cations, such as calcium and sodium, into the cell. This leads to depolarization of the membrane potential and the initiation of downstream signaling pathways.

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide binds to the ligand-binding site of the α7 nicotinic acetylcholine receptor with high affinity and prevents the binding of acetylcholine or other agonists. This results in the inhibition of ion channel opening and the suppression of downstream signaling pathways. The exact molecular interactions between N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide and the receptor are still under investigation, but it is believed that N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide interacts with several amino acid residues in the ligand-binding site, including tryptophan, tyrosine, and arginine.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide depend on the specific cell type and tissue in which it is used. In general, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide inhibits the function of the α7 nicotinic acetylcholine receptor and reduces the influx of cations into the cell. This can have various consequences, such as the inhibition of neurotransmitter release, the modulation of synaptic plasticity, the alteration of gene expression, and the regulation of immune responses.

For example, in the brain, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide has been shown to reduce the release of glutamate and dopamine, two important neurotransmitters that are involved in learning, memory, and reward. This suggests that the α7 nicotinic acetylcholine receptor plays a role in regulating the activity of these neurotransmitter systems. In addition, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide has been shown to enhance the long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission in the hippocampus, a brain region that is critical for learning and memory. This suggests that the α7 nicotinic acetylcholine receptor is involved in the mechanisms of synaptic plasticity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide in lab experiments include its high selectivity and potency for the α7 nicotinic acetylcholine receptor, its availability and affordability, and its compatibility with various experimental techniques. N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide can be used in a wide range of assays, such as electrophysiology, imaging, biochemistry, and behavioral tests, to investigate the function and regulation of the α7 nicotinic acetylcholine receptor in different systems.

The limitations of using N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide in lab experiments include its potential off-target effects, its limited solubility and stability in some solvent systems, and its potential interference with other signaling pathways. N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide may interact with other receptors or enzymes that have similar ligand-binding sites or chemical properties, leading to unintended effects. In addition, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide may have different pharmacokinetic and pharmacodynamic profiles in different species or cell types, which may affect the interpretation of experimental results.

Orientations Futures

There are many future directions for the research and development of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide and its derivatives. Some of the possible directions include:

1. Optimization of the synthesis method and purification process to improve the yield, purity, and scalability of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide production.

2. Development of new derivatives of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide with improved selectivity, potency, and pharmacokinetic properties for the α7 nicotinic acetylcholine receptor.

3. Investigation of the role of the α7 nicotinic acetylcholine receptor in different physiological and pathological conditions, such as aging, neurodegeneration, addiction, and cancer.

4. Elucidation of the molecular interactions between N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide and the α7 nicotinic acetylcholine receptor using structural biology, computational modeling, and mutagenesis approaches.

5. Development of new experimental techniques and assays to study the function and regulation of the α7 nicotinic acetylcholine receptor in vivo and in vitro.

6. Translation of the knowledge gained from basic research on the α7 nicotinic acetylcholine receptor to the development of novel therapeutics for neurological, psychiatric, and inflammatory diseases.

Conclusion

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide is a valuable tool for studying the function and regulation of the α7 nicotinic acetylcholine receptor in different systems. Its unique properties, such as high selectivity and potency, make it a useful compound for investigating the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. However, the limitations and potential off-target effects of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide should be taken into consideration when designing and interpreting experiments. Future research on N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide and its derivatives may lead to new insights into the mechanisms of α7 nicotinic acetylcholine receptor signaling and the development of novel therapeutics for diseases that involve dysregulation of this receptor.

Méthodes De Synthèse

The synthesis method of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide involves the reaction of 5-(trifluoromethyl)-2-nitrobenzoic acid with morpholine and butylamine. The reaction proceeds under reflux in acetonitrile, and the product is obtained after purification by column chromatography. The yield of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide is typically around 50%, and the purity can be up to 99% or higher.

Applications De Recherche Scientifique

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide has been used in various scientific research applications, such as studying the function and regulation of the α7 nicotinic acetylcholine receptor in the nervous system, inflammation, and cancer. The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is widely expressed in the brain and peripheral tissues. It plays important roles in cognitive function, synaptic plasticity, neuroprotection, and immune modulation. Dysregulation of the α7 nicotinic acetylcholine receptor has been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, as well as inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide has been shown to selectively block the α7 nicotinic acetylcholine receptor without affecting other subtypes of nicotinic acetylcholine receptors or other neurotransmitter receptors. This property makes N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide a valuable tool for studying the specific functions and signaling pathways of the α7 nicotinic acetylcholine receptor in different cell types and tissues. N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide has been used in electrophysiological, biochemical, imaging, and behavioral assays to investigate the role of the α7 nicotinic acetylcholine receptor in synaptic transmission, neuronal excitability, calcium signaling, gene expression, and animal behavior.

Propriétés

Nom du produit |

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide |

|---|---|

Formule moléculaire |

C15H19F3N2O2 |

Poids moléculaire |

316.32 g/mol |

Nom IUPAC |

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]butanamide |

InChI |

InChI=1S/C15H19F3N2O2/c1-2-3-14(21)19-12-10-11(15(16,17)18)4-5-13(12)20-6-8-22-9-7-20/h4-5,10H,2-3,6-9H2,1H3,(H,19,21) |

Clé InChI |

GTVQWDJBNNLEMM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |

SMILES canonique |

CCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |

Solubilité |

44.6 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

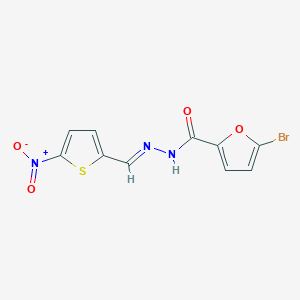

![2-{4-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B256574.png)

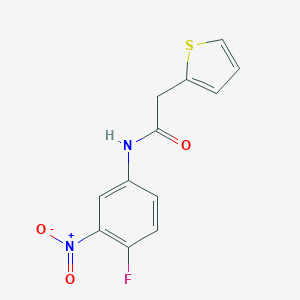

![Ethyl 4-[2-({4-nitrophenoxy}acetyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B256576.png)

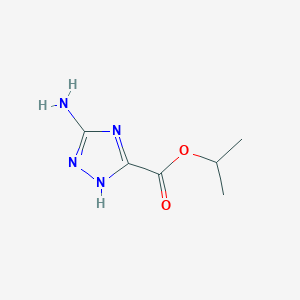

![5-[5-(2,5-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isophthalic acid](/img/structure/B256581.png)

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256584.png)

![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)

![3-(4-ethylphenyl)-N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B256589.png)

![3-[3-(2-Ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B256592.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)